molecular formula C17H15NO2 B14222530 1-Methyl-2-(2-methylprop-1-en-1-yl)-1H-benzo[f]indole-4,9-dione CAS No. 830924-66-8

1-Methyl-2-(2-methylprop-1-en-1-yl)-1H-benzo[f]indole-4,9-dione

Cat. No.: B14222530
CAS No.: 830924-66-8
M. Wt: 265.31 g/mol
InChI Key: SRRMBTUDWHSICU-UHFFFAOYSA-N
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Description

1-Methyl-2-(2-methylprop-1-en-1-yl)-1H-benzo[f]indole-4,9-dione is a complex organic compound with a unique structure that includes both indole and quinone moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-(2-methylprop-1-en-1-yl)-1H-benzo[f]indole-4,9-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency. The choice of raw materials, reaction conditions, and purification methods are critical to achieving high-quality output.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(2-methylprop-1-en-1-yl)-1H-benzo[f]indole-4,9-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

1-Methyl-2-(2-methylprop-1-en-1-yl)-1H-benzo[f]indole-4,9-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(2-methylprop-1-en-1-yl)-1H-benzo[f]indole-4,9-dione involves its interaction with specific molecular targets and pathways. The compound’s quinone moiety can participate in redox reactions, affecting cellular processes. Additionally, the indole ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1H-indole-3-carboxaldehyde
  • 1-Methyl-2-(2-methylprop-1-en-1-yl)indole
  • 4,9-Dioxo-1H-benzo[f]indole

Uniqueness

1-Methyl-2-(2-methylprop-1-en-1-yl)-1H-benzo[f]indole-4,9-dione is unique due to its combined indole and quinone structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications, distinguishing it from other similar compounds that may lack one of these moieties.

Properties

CAS No.

830924-66-8

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

1-methyl-2-(2-methylprop-1-enyl)benzo[f]indole-4,9-dione

InChI

InChI=1S/C17H15NO2/c1-10(2)8-11-9-14-15(18(11)3)17(20)13-7-5-4-6-12(13)16(14)19/h4-9H,1-3H3

InChI Key

SRRMBTUDWHSICU-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC2=C(N1C)C(=O)C3=CC=CC=C3C2=O)C

Origin of Product

United States

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